molecular formula C18H21F3N4O4 B2863442 2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 941927-77-1

2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2863442
CAS No.: 941927-77-1
M. Wt: 414.385
InChI Key: UBUALBXYPZBCJJ-UHFFFAOYSA-N
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Description

2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[45]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include acid chlorides, amines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are conducted to elucidate these pathways and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic core and is studied for its anticonvulsant properties.

    2H-1,3-Benzoxazine-3(4H)-octanoic acid, 2,4-dioxo-, ethyl ester: This compound has a related structure and is used in materials science applications.

Uniqueness

2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide stands out due to its trifluoromethoxyphenyl group, which can enhance its biological activity and stability. This unique feature makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O4/c1-2-24-9-7-17(8-10-24)15(27)25(16(28)23-17)11-14(26)22-12-3-5-13(6-4-12)29-18(19,20)21/h3-6H,2,7-11H2,1H3,(H,22,26)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUALBXYPZBCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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